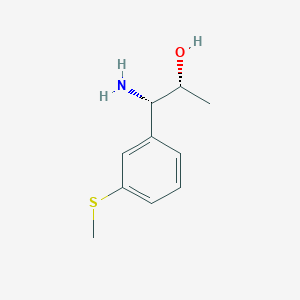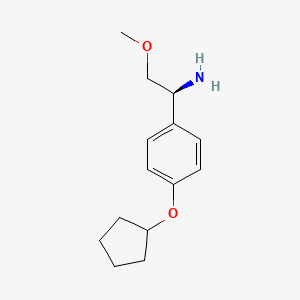![molecular formula C9H10ClF3N2 B13055259 (1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13055259.png)
(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chemical compound with a unique structure that includes a chloro and trifluoromethyl group attached to a phenyl ring, and an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the molecule . The reaction conditions often require specific catalysts and reagents to ensure the correct placement of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and crystallization to obtain the final product in a form suitable for further use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol or amine.
Applications De Recherche Scientifique
(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: This compound has a similar trifluoromethyl group attached to a phenyl ring but differs in the presence of a bromo group instead of a chloro group.
2-Bromo-5-(trifluoromethyl)aniline: Another similar compound with a trifluoromethyl group and a bromo group attached to the phenyl ring.
Uniqueness
The uniqueness of (1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H10ClF3N2 |
|---|---|
Poids moléculaire |
238.64 g/mol |
Nom IUPAC |
(1R)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10ClF3N2/c10-7-3-5(9(11,12)13)1-2-6(7)8(15)4-14/h1-3,8H,4,14-15H2/t8-/m0/s1 |
Clé InChI |
MPKKCCGOJLRIBA-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C(F)(F)F)Cl)[C@H](CN)N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


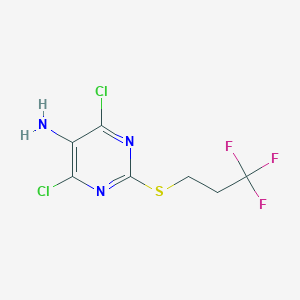
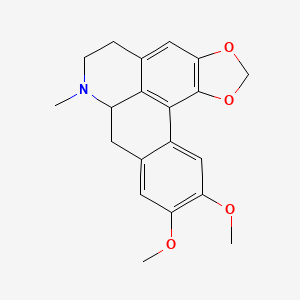
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13055192.png)
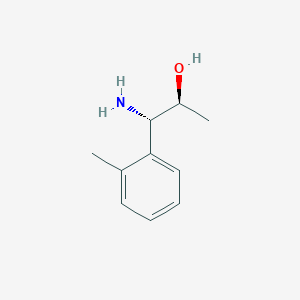
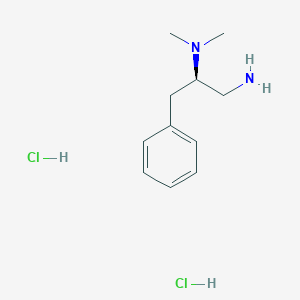
![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13055200.png)
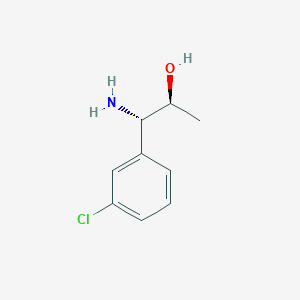
![2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine](/img/structure/B13055236.png)
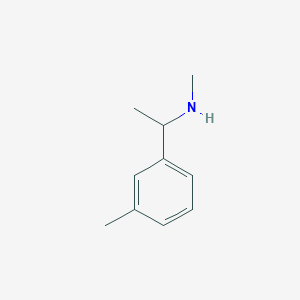
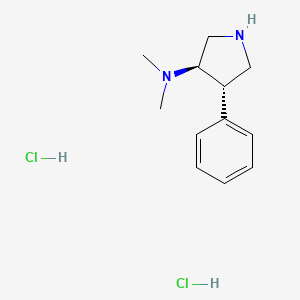
![1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13055246.png)
